9-(2-Methylphenyl)xanthen-9-ol
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Overview
Description
9-(2-Methylphenyl)xanthen-9-ol: is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyl group at the 9th position and a 2-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . The reaction conditions often include heating the reactants in the presence of a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions: 9-(2-Methylphenyl)xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed:
Oxidation: Formation of 9-(2-Methylphenyl)xanthen-9-one.
Reduction: Formation of 9-(2-Methylphenyl)dihydroxanthene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 9-(2-Methylphenyl)xanthen-9-ol is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 9-(2-Methylphenyl)xanthen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position allows for hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 9-(4-Methylphenyl)xanthen-9-ol
- 9-(3-Methoxyphenyl)xanthen-9-ol
- 9-(4-Methoxyphenyl)xanthen-9-ol
Comparison: While these compounds share a similar xanthene core, the position and nature of the substituents can significantly affect their chemical and biological properties. For example, the presence of a methoxy group can enhance the compound’s ability to form hydrogen bonds, leading to different packing arrangements in crystal structures . The 2-methylphenyl substituent in 9-(2-Methylphenyl)xanthen-9-ol provides unique steric and electronic effects, making it distinct from its analogs .
Properties
CAS No. |
6315-73-7 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
9-(2-methylphenyl)xanthen-9-ol |
InChI |
InChI=1S/C20H16O2/c1-14-8-2-3-9-15(14)20(21)16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-13,21H,1H3 |
InChI Key |
JTSUESUZBMCBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
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